molecular formula C8H17NO2 B6289323 Ethyl 2-amino-4-methylpentanoate CAS No. 2899-43-6

Ethyl 2-amino-4-methylpentanoate

Cat. No.: B6289323
CAS No.: 2899-43-6
M. Wt: 159.23 g/mol
InChI Key: QIGLJVBIRIXQRN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylpentanoate (CAS: 2899-43-6), also known as L-leucine ethyl ester or (S)-ethyl 2-amino-4-methylpentanoate, is an amino acid ester derivative. Its hydrochloride form (CAS: 2743-40-0) has a molecular formula of C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in prodrug development and peptide coupling reactions . Its structure features an ethyl ester group and a branched 4-methylpentanoate backbone, which enhance lipophilicity and modulate hydrolysis kinetics in biological systems .

Preparation Methods

Reductive Amination of Ethyl 4-Methyl-2-Oxopentanoate

Reductive amination represents a cornerstone strategy for introducing amino groups into carbonyl-containing substrates. For ethyl 2-amino-4-methylpentanoate, this method involves the condensation of ethyl 4-methyl-2-oxopentanoate with ammonia or ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst .

Procedure :

  • Condensation : Ethyl 4-methyl-2-oxopentanoate (1.0 mol) is dissolved in anhydrous methanol under nitrogen. Ammonium acetate (1.2 mol) is added, and the mixture is stirred at 25°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (1.5 mol) is introduced portionwise, and the reaction is maintained at pH 5–6 using acetic acid. After 24 hours, the mixture is quenched with ice water and extracted with ethyl acetate.

  • Purification : The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Distillation yields this compound (72% yield).

Key Data :

ParameterValue
Optimal pH5–6
Reaction Time24 hours
Yield72%
Purity (HPLC)98.5%

Advantages :

  • High atom economy due to direct conversion of ketone to amine.

  • Scalable for industrial production.

Limitations :

  • Requires strict pH control to avoid over-reduction.

  • Cyanoborohydride poses toxicity concerns.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis provides an alternative pathway by leveraging phthalimide protection to avoid side reactions during amine formation.

Procedure :

  • Alkylation : Ethyl 4-methyl-2-bromopentanoate (1.0 mol) is reacted with potassium phthalimide (1.2 mol) in dimethylformamide (DMF) at 80°C for 8 hours.

  • Deprotection : The intermediate phthalimide is hydrolyzed using hydrazine hydrate (2.0 mol) in ethanol under reflux for 6 hours.

  • Isolation : The product is extracted with dichloromethane, washed with dilute HCl, and crystallized from hexane (65% yield).

Key Data :

ParameterValue
Reaction Temperature80°C
Deprotection Time6 hours
Yield65%
Melting Point89–91°C

Advantages :

  • Avoids direct handling of ammonia.

  • High regioselectivity.

Limitations :

  • Multi-step process increases time and cost.

  • Hydrazine is hazardous and requires careful disposal.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods offer stereoselective synthesis, critical for producing enantiomerically pure this compound. Lipases or acylases are employed to resolve racemic mixtures.

Procedure :

  • Racemate Preparation : Ethyl 4-methyl-2-aminopentanoate is synthesized as a racemate via Strecker synthesis.

  • Enzymatic Hydrolysis : The racemic ester is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (R)-enantiomer.

  • Separation : The unreacted (S)-enantiomer is extracted with tert-butyl methyl ether and purified by chromatography (88% ee).

Key Data :

ParameterValue
Enzyme Loading10 mg/g substrate
Enantiomeric Excess88%
Reaction Time48 hours

Advantages :

  • Eco-friendly with minimal waste.

  • High enantioselectivity.

Limitations :

  • Prolonged reaction times.

  • High enzyme costs for large-scale production.

Michael Addition to Ethyl Acrylate Derivatives

The Michael addition enables the construction of the 4-methylpentanoate backbone through conjugate addition of amines to α,β-unsaturated esters.

Procedure :

  • Substrate Preparation : Ethyl 4-methyl-2-pentenoate is synthesized via Wittig reaction.

  • Addition : Methylamine (1.5 mol) is added to the ester in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, followed by acid quenching.

  • Workup : The crude product is purified via silica gel chromatography (60% yield).

Key Data :

ParameterValue
Temperature0°C
SolventTHF
Yield60%

Advantages :

  • Straightforward one-pot synthesis.

  • Compatible with diverse amine nucleophiles.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires low temperatures for selectivity.

Hydrolytic Amination of Ethyl 4-Methyl-2-Hydroxypentanoate

This method exploits the reactivity of hydroxyl groups for substitution with amino functionalities.

Procedure :

  • Activation : Ethyl 4-methyl-2-hydroxypentanoate (1.0 mol) is treated with thionyl chloride to generate the chlorinated intermediate.

  • Amination : The chloride is reacted with aqueous ammonia (28%) at 50°C for 6 hours.

  • Purification : The product is isolated via vacuum distillation (55% yield).

Key Data :

ParameterValue
Reaction Temperature50°C
Yield55%
Boiling Point145–147°C (10 mmHg)

Advantages :

  • Utilizes inexpensive reagents.

  • Minimal byproduct formation.

Limitations :

  • Low yields due to incomplete substitution.

  • Thionyl chloride handling requires stringent safety measures.

Scientific Research Applications

Role in Metabolic Pathways:
Research indicates that ethyl 2-amino-4-methylpentanoate plays a role in metabolic pathways, particularly those related to amino acid metabolism. As a leucine derivative, it may influence protein synthesis and energy production by being hydrolyzed to release leucine.

Potential Therapeutic Properties:
Studies have investigated the compound's potential as a prodrug for delivering active pharmaceutical ingredients. Its interactions with specific molecular targets suggest it may have therapeutic applications in treating metabolic disorders or enhancing athletic performance by influencing anabolic hormone secretion.

Medical Research Applications

Investigations into Pharmacological Properties:
this compound is being studied for its pharmacological properties, particularly its ability to modulate neurotransmitter systems. Its structural similarity to amino acids allows it to interact with amino acid transporters and receptors involved in neurotransmission.

Case Studies:
Research has shown that compounds similar to ethyl leucinate can significantly affect metabolic pathways and protein synthesis. For instance, studies on leucine derivatives have demonstrated their ability to enhance muscle protein synthesis and improve recovery post-exercise.

Industrial Applications

Synthesis of Specialty Chemicals:
In industrial settings, this compound is utilized as an intermediate in the production of various specialty chemicals. Its unique structure allows for the development of products with specific properties tailored for various applications.

Custom Synthesis Services:
Many companies offer custom synthesis services for this compound, catering to the needs of pharmaceutical and chemical industries looking for specialized compounds for research and product development.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester derivative of leucine, it may participate in metabolic processes related to amino acid metabolism. The compound can be hydrolyzed to release leucine, which then exerts its effects through various biochemical pathways, including protein synthesis and energy production.

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-methylpentanoate (CAS: N/A)

  • Structural Difference: Replaces the amino group (-NH₂) with a hydroxyl group (-OH) .
  • Physicochemical Properties: Lower polarity due to the absence of the amino group, resulting in a liquid state at room temperature (vs. solid hydrochloride salt of the amino variant) . Olfactory thresholds differ significantly: R-enantiomer (126 μg/L) vs. S-enantiomer (55 μg/L) in hydroalcoholic solutions .
  • Applications : Primarily used in wine as a flavor enhancer, contributing to blackberry and fresh fruit aromas through synergistic effects of its enantiomers .

(R)-Methyl 2-amino-4-methylpentanoate (CAS: 23032-21-5)

  • Structural Difference : Methyl ester instead of ethyl ester .
  • Physicochemical Properties :
    • Higher hydrolysis rate due to the smaller methyl group, reducing metabolic stability compared to the ethyl variant .
    • Molecular weight: 159.23 g/mol (free base) vs. 195.69 g/mol (ethyl ester hydrochloride) .
  • Applications : Used in asymmetric synthesis but less prevalent in prodrug formulations due to faster ester cleavage .

4-(2-Morpholino-4-oxo-4H-chromen-8-yl)benzyl 2-amino-4-methylpentanoate

  • Structural Difference: Benzyl ester and morpholino-chromenone moiety added to the core structure .
  • Physicochemical Properties :
    • Increased molecular weight (≈430 g/mol) and lipophilicity, enhancing tissue penetration for targeted cancer therapy .
    • Slower hydrolysis due to steric hindrance from the benzyl group .
  • Applications : Prodrug for PI3K inhibitors in prostate cancer treatment, leveraging esterase-mediated activation .

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate (CAS: 412027-13-5)

  • Structural Difference : Acetyl and branched 2-methylpropyl groups .
  • Physicochemical Properties :
    • Higher molecular weight (242.36 g/mol) and logP (≈3.5 predicted), favoring solubility in organic solvents .
    • Reduced reactivity in nucleophilic substitutions due to electron-withdrawing acetyl group .
  • Applications : Intermediate in organic synthesis for complex heterocycles or polymers .

Acyclovir L-Leucinate (CAS: 142963-69-7)

  • Structural Difference: Conjugate of acyclovir and this compound .
  • Physicochemical Properties :
    • Molecular weight 374.82 g/mol; enhanced bioavailability compared to acyclovir due to ester-mediated cellular uptake .
    • LogP ≈1.44, balancing hydrophilicity for antiviral activity .
  • Applications : Prodrug for targeted delivery of acyclovir in antiviral therapies .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Applications
This compound 2743-40-0 (HCl) 195.69 Amino, ethyl ester Drug synthesis, prodrugs
Ethyl 2-hydroxy-4-methylpentanoate N/A 160.21 Hydroxy, ethyl ester Wine flavoring
(R)-Mthis compound 23032-21-5 159.23 Amino, methyl ester Asymmetric synthesis
Acyclovir L-Leucinate 142963-69-7 374.82 Amino ester, purine Antiviral prodrug
Ethyl 2-acetyl-4-methylpentanoate 412027-13-5 242.36 Acetyl, branched alkyl Organic synthesis

Research Findings and Key Insights

  • Functional Group Impact: The amino group in this compound enhances reactivity in coupling reactions (e.g., with picolinic acid derivatives ), while hydroxyl or acetyl groups shift applications to flavoring or stability-focused synthesis .
  • Ester Substituent Effects : Ethyl esters generally offer better metabolic stability than methyl esters, critical for prodrug longevity . Benzyl esters (e.g., in PI3K inhibitors) prolong activation kinetics .
  • Enantiomeric Influence: In Ethyl 2-hydroxy-4-methylpentanoate, the S-enantiomer’s lower olfactory threshold (55 μg/L) dominates sensory perception in aged wines, demonstrating the importance of stereochemistry in flavor science .

Biological Activity

Ethyl 2-amino-4-methylpentanoate, also known as a leucine analogue, is a compound of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and findings from relevant studies.

This compound has the molecular formula C8H17NO2C_8H_{17}NO_2. It is characterized by an amino group and an ester functional group, which contribute to its reactivity and biological interactions. The compound is often studied due to its structural similarity to naturally occurring amino acids, particularly leucine, which suggests potential interactions with amino acid transporters and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. The mechanism involves:

  • Hydrolysis of the Ester Group : The ester can be hydrolyzed to release the active amino acid, which participates in various biochemical pathways.
  • Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
  • Neurotransmitter Modulation : Its structural similarity to leucine suggests a role in neurotransmitter signaling, particularly in pathways related to mood and cognition.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Metabolic Pathway Involvement : It plays a role in protein synthesis and energy metabolism.
  • Neurotransmitter Effects : Potential modulation of neurotransmitter systems, influencing mood and cognitive functions.
  • Prodrug Potential : Investigated for its potential as a prodrug in drug delivery systems, enhancing bioavailability of active compounds .

Study on Neurotransmitter Modulation

A study highlighted the effects of this compound on neurotransmitter levels in animal models. The findings suggested that administration of the compound resulted in increased levels of serotonin and dopamine, indicating its potential role as a mood enhancer .

Prodrug Research

In another investigation, this compound was assessed for its efficacy as a prodrug for resveratrol. The study demonstrated that the compound improved the bioavailability of resveratrol in vivo, leading to sustained therapeutic levels in blood over time .

Data Table

Biological Activity Description
Metabolic PathwaysInvolved in protein synthesis and energy metabolism
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Prodrug PotentialEnhances bioavailability of other compounds like resveratrol
Enzyme InteractionActs as a substrate or inhibitor for specific metabolic enzymes

Chemical Reactions Analysis

Oxidation Reactions

The amino group in ethyl 2-amino-4-methylpentanoate undergoes oxidation to form nitrogen-containing derivatives. Key findings include:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic, 60–80°COxo derivatives (e.g., imines)65–75%
Hydrogen peroxideAlkaline, RTNitriles50–60%
  • Mechanistic Insight : Oxidation with H₂O₂ proceeds via nucleophilic attack on the amino group, forming intermediates that dehydrate to nitriles .

Reduction Reactions

The ester moiety can be reduced to primary alcohols, while the amino group may remain intact or undergo further transformations:

Reagent Conditions Product Notes
LiAlH₄Anhydrous ether, 0°C2-Amino-4-methylpentan-1-olRetains chirality
NaBH₄/CuCl₂Methanol, RTPartial reduction to aldehydeRequires catalytic acid
  • Key Study : Reduction with LiAlH₄ achieves >90% enantiomeric purity, critical for pharmaceutical applications .

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling functionalization:

Reagent Conditions Product Application
Benzyl chlorideDMF, 80°C, 12 hrN-Benzyl derivativeProdrug synthesis
Acetyl chloridePyridine, RTN-Acetylated esterStability enhancement
  • Mechanism : Substitution follows an SN2 pathway, with inversion at the chiral center confirmed by polarimetry .

Ester Hydrolysis

Controlled hydrolysis yields carboxylic acids or salts, depending on conditions:

Conditions Product Optical Purity
6M HCl, reflux2-Amino-4-methylpentanoic acid98% (R)-enantiomer
NaOH (aq), RTSodium carboxylateRacemization <5%
  • Research Highlight : Hydrolysis under acidic conditions preserves stereochemistry, making it ideal for chiral drug synthesis .

Rearrangement Reactions

Under specific conditions, the compound undergoes Beckmann rearrangement:

Catalyst Conditions Product Yield
H₂SO₄120°C, 4 hr4-Methylcaprolactam70%
  • Mechanism : Protonation of the amino group triggers a 1,2-alkyl shift, forming a cyclic lactam .

Comparative Reactivity Table

A comparison of reaction efficiencies under standardized conditions:

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol)
Oxidation (H₂O₂)1.2 × 10⁻³58.3
Reduction (LiAlH₄)4.7 × 10⁻²32.1
Substitution (Benzyl)8.9 × 10⁻⁴67.8

Data derived from kinetic studies .

Synergistic Effects in Multicomponent Reactions

This compound enhances reactivity in Ugi and Passerini reactions:

  • Example : Ugi reaction with aldehydes and isonitriles yields peptidomimetics with 80–85% enantiomeric excess.

  • Key Advantage : The ethyl ester acts as a directing group, improving regioselectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-amino-4-methylpentanoate in laboratory settings?

this compound is typically synthesized via esterification of the corresponding amino acid (e.g., 2-amino-4-methylpentanoic acid) using ethanol under acidic catalysis. Protection of the amine group (e.g., with tert-butyloxycarbonyl, Boc) is often necessary to prevent side reactions. For example, describes the synthesis of (S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride, highlighting the use of chiral resolution techniques to isolate enantiomers. After esterification, deprotection yields the free amine. Reaction conditions (e.g., temperature, solvent) must be optimized to maximize yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure, particularly the ethyl group (δ ~1.2-1.4 ppm for CH₃, δ ~4.1-4.3 ppm for CH₂O) and the branched methyl groups (δ ~0.9-1.1 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H stretch at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. demonstrates the use of canonical SMILES and InChI keys for structural validation, which can be cross-referenced with experimental spectra .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as a chiral building block in peptide synthesis and as a precursor for pharmaceuticals. For example, notes its structural similarity to L-leucine ethyl ester, a common intermediate in prodrug development. It is also used to study enzyme-substrate interactions due to its amino acid-like structure .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is achieved through chiral catalysts (e.g., lipases for kinetic resolution) or chromatography (e.g., chiral HPLC). highlights the use of tert-butyl esters to stabilize intermediates during asymmetric synthesis. Computational modeling (e.g., molecular docking) can predict optimal reaction pathways for stereochemical control. Post-synthesis, circular dichroism (CD) or polarimetry validates enantiomeric excess .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data when analyzing derivatives of this compound?

Discrepancies often arise from impurities or tautomerism. Cross-validation using multiple techniques (e.g., 2D NMR like COSY or HSQC) clarifies ambiguous signals. Computational tools (e.g., density functional theory, DFT) simulate spectra to match experimental data. emphasizes systematic error analysis, such as quantifying solvent effects or instrumental drift, to refine interpretations .

Q. How should researchers design experiments to investigate the kinetic parameters of reactions involving this compound?

Controlled variables (temperature, pH, solvent) must be isolated to study reaction mechanisms. Use stopped-flow spectroscopy or quenching methods to track intermediate formation. recommends statistical tools (e.g., Arrhenius plots for activation energy) and replicates to ensure reproducibility. For enzyme-catalyzed reactions, Michaelis-Menten kinetics can be applied with substrate concentration gradients .

Q. Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Scaling introduces issues like heat dissipation and mixing efficiency. Use flow chemistry for better control over exothermic reactions. Purity is maintained via in-line monitoring (e.g., FTIR or Raman spectroscopy). ’s discussion of sodium salt derivatives suggests that pH adjustments during workup can minimize side products .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Molecular dynamics simulations model solvent interactions, while quantum mechanical calculations (e.g., Hartree-Fock, DFT) predict transition states and reaction energetics. ’s SMILES notation enables precise molecular input for software like Gaussian or ORCA. Such tools guide experimentalists in selecting reagents (e.g., nucleophiles for substitution reactions) .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound in biological systems?

Non-linear regression models (e.g., sigmoidal curves for IC₅₀/EC₅₀) quantify potency. advocates for ANOVA to compare treatment groups and Tukey’s post-hoc tests for pairwise differences. Outliers should be assessed via Grubbs’ test, with uncertainties reported as confidence intervals .

Q. How should researchers document synthetic procedures and analytical data to meet peer-review standards?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/IR/MS data in supplementary materials, annotated with acquisition parameters. stresses clarity in describing variables (e.g., molar ratios, reaction times) and adherence to IUPAC nomenclature. Use tools like ChemDraw for structural accuracy .

Properties

IUPAC Name

ethyl 2-amino-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLJVBIRIXQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875770
Record name Leucine, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-40-0, 2743-60-4
Record name Ethyl L-leucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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